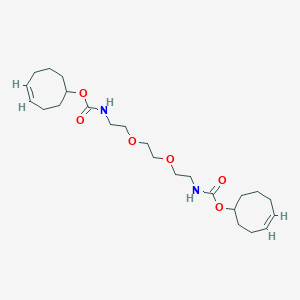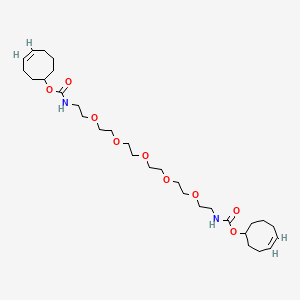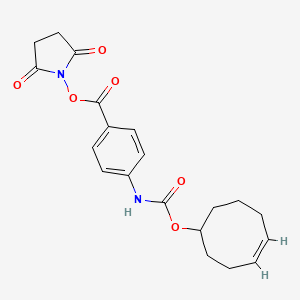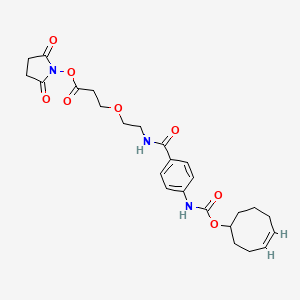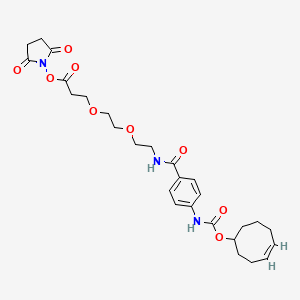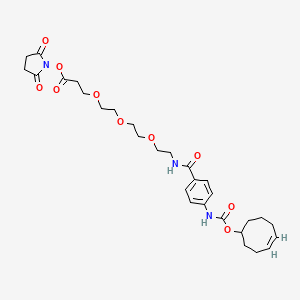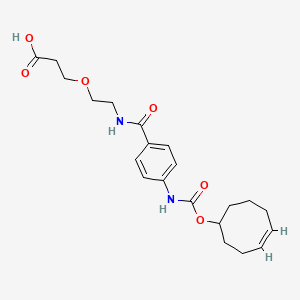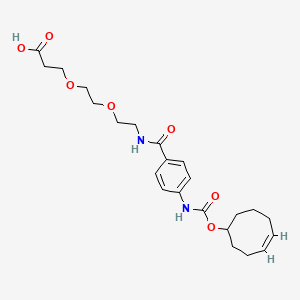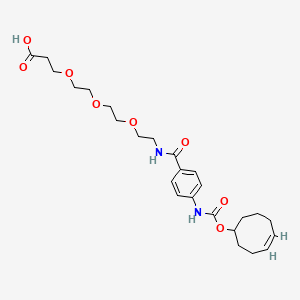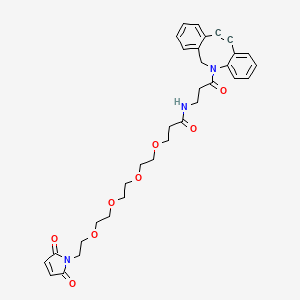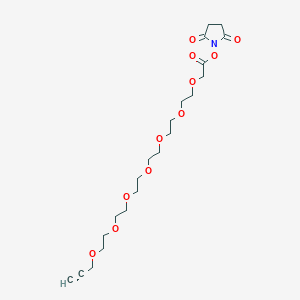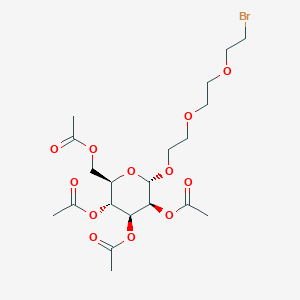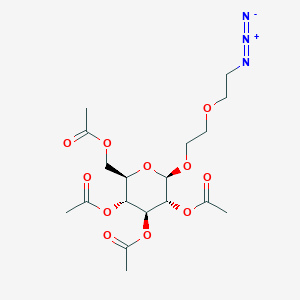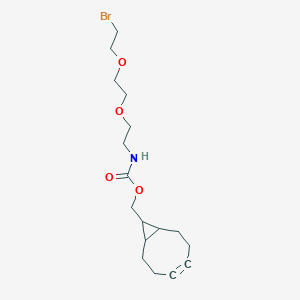
BCN-carbamate-PEG2-Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BCN-carbamate-PEG2-Bromide is a chemical compound that consists of a polyethylene glycol (PEG) chain with a BCN (trans-cyclooctene) functional group, a carbamate linker, and a bromide functional group attached to one end . This compound is used as a linker molecule for the modification of peptides and proteins, facilitating the attachment through nucleophilic substitution reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BCN-carbamate-PEG2-Bromide involves the reaction of a PEG chain with a BCN functional group, a carbamate linker, and a bromide functional group. The preparation typically involves the following steps:
Formation of the Carbamate Linker: This can be achieved by reacting an amine with a chloroformate or an isocyanate under mild conditions.
Attachment of the PEG Chain: The PEG chain is then attached to the carbamate linker through a nucleophilic substitution reaction.
Introduction of the BCN Functional Group: The BCN group is introduced through a reaction with a suitable precursor, such as a BCN-amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous synthesis methods, such as those utilizing carbon dioxide and amines, can be employed to improve efficiency and reduce reaction times . These methods often involve the use of flow reactors and precise control of reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
BCN-carbamate-PEG2-Bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide functional group can be replaced by nucleophiles, facilitating the attachment of the compound to target molecules.
Click Chemistry: The BCN functional group can react with azide-tagged molecules through copper-free click chemistry, forming stable covalent bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Click Chemistry: The reaction with azides can be carried out in aqueous buffers or organic solvents, depending on the solubility of the substrate molecules.
Major Products
Wissenschaftliche Forschungsanwendungen
BCN-carbamate-PEG2-Bromide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of BCN-carbamate-PEG2-Bromide involves the following steps:
Nucleophilic Substitution: The bromide functional group facilitates the attachment of the compound to target molecules through nucleophilic substitution reactions.
Click Chemistry: The BCN functional group reacts with azide-tagged molecules to form stable covalent bonds.
Hydrophilicity and Biocompatibility: The PEG chain imparts hydrophilicity and biocompatibility, making the compound suitable for use in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BCN-PEG-acid: Contains a PEG chain with a BCN functional group and an acid functional group.
BCN-PEG-NHS ester: Contains a PEG chain with a BCN functional group and an NHS ester functional group.
BCN-PEG-amine: Contains a PEG chain with a BCN functional group and an amine functional group.
Uniqueness
BCN-carbamate-PEG2-Bromide is unique due to its combination of a PEG chain, a BCN functional group, a carbamate linker, and a bromide functional group. This combination allows for versatile applications in modifying peptides and proteins, facilitating bioconjugation, and enhancing hydrophilicity and biocompatibility .
Eigenschaften
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO4/c18-7-9-21-11-12-22-10-8-19-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWBWPVODYNGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCBr)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
